molecular formula C16H24ClN3O2 B12962046 Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride

Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride

Cat. No.: B12962046
M. Wt: 325.83 g/mol
InChI Key: MQBBLCLSDVQSJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride involves multiple steps. One approach includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . This method allows for the preparation of the compound in an overall yield of 9.0% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride involves its interaction with GABA receptors and related pathways. As a conformationally restricted GABA analogue, it may exhibit enhanced potency and selectivity towards biological targets compared to more flexible counterparts . The molecular targets and pathways involved include GABA receptors and enzymes related to GABA metabolism.

Comparison with Similar Compounds

Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride can be compared with other conformationally restricted GABA analogues, such as:

These compounds share structural similarities but differ in their specific applications and biological activities

Properties

Molecular Formula

C16H24ClN3O2

Molecular Weight

325.83 g/mol

IUPAC Name

ethyl 1-(5-aminopyridin-2-yl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylate;hydrochloride

InChI

InChI=1S/C16H23N3O2.ClH/c1-2-21-15(20)16-8-3-5-13(16)19(10-4-9-16)14-7-6-12(17)11-18-14;/h6-7,11,13H,2-5,8-10,17H2,1H3;1H

InChI Key

MQBBLCLSDVQSJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC1N(CCC2)C3=NC=C(C=C3)N.Cl

Origin of Product

United States

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